4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
Description
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro-substituted pyridazinone core, an ethyl group at the 2-position, and a (3,4-dichlorophenyl)methoxy substituent at the 5-position. This compound’s structure combines electron-withdrawing chlorine atoms and an aromatic methoxy group, which likely enhance its bioactivity and stability. Pyridazinones are known for their herbicidal and pharmaceutical applications, with substituents playing critical roles in modulating potency and selectivity .
Properties
CAS No. |
88094-02-4 |
|---|---|
Molecular Formula |
C13H11Cl3N2O2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H11Cl3N2O2/c1-2-18-13(19)12(16)11(6-17-18)20-7-8-3-4-9(14)10(15)5-8/h3-6H,2,7H2,1H3 |
InChI Key |
NILFSSXENVGBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyridazinone Core
The pyridazinone core can be synthesized by condensation of mucochloric acid derivatives with hydrazine or substituted hydrazines, followed by selective chlorination and alkylation steps to introduce the 4-chloro and 2-ethyl substituents respectively.
For example, 4,5-dichloro-2-ethylpyridazin-3(2H)-one can be prepared by reacting mucochloric acid with ethyl hydrazine derivatives under controlled conditions, followed by selective substitution at the 5-position.
Introduction of the 3,4-Dichlorophenylmethoxy Group
The 5-position substitution is achieved by nucleophilic substitution of the 5-chloro or 5-hydroxy group with 3,4-dichlorobenzyl alcohol or its activated derivatives (e.g., benzyl halides or benzyl tosylates).
The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to deprotonate the hydroxy group and facilitate nucleophilic attack.
Elevated temperatures (reflux conditions) are often required to drive the substitution to completion.
Detailed Preparation Methodology
Stepwise Synthesis
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Synthesis of 4,5-dichloro-2-ethylpyridazin-3(2H)-one | Mucochloric acid + ethyl hydrazine, reflux in ethanol or methanol | Formation of pyridazinone ring with chloro substituents | Moderate to good yield; sensitive to strong bases |
| 2. Selective substitution at 5-position | 3,4-dichlorobenzyl chloride or 3,4-dichlorobenzyl bromide, K2CO3, DMF, reflux | Nucleophilic substitution of 5-chloro or 5-hydroxy group with 3,4-dichlorobenzyl moiety | Yields vary; reaction requires careful control to avoid elimination or side reactions |
| 3. Purification | Column chromatography (hexane/ethyl acetate) | Isolation of pure 4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one | White crystalline solid; mp ~90-92 °C |
Reaction Mechanism Insights
The substitution at the 5-position proceeds via nucleophilic aromatic substitution (SNAr) or via alkylation of the hydroxy group if present.
The base deprotonates the hydroxy group (if starting from 5-hydroxy derivative), generating an alkoxide ion that attacks the benzyl halide electrophile.
Side reactions such as elimination or rearrangement can occur if strong bases or harsh conditions are used, leading to by-products.
Research Findings and Optimization
Base Selection
Solvent Effects
Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants, improving substitution efficiency.
Methanol or ethanol can be used in some steps but may lead to side reactions or lower yields.
Temperature and Time
Reflux temperatures (around 100-140 °C depending on solvent) are commonly employed.
Reaction times range from 6 to 18 hours depending on the step and reagents.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Starting material | 4,5-dichloro-2-ethylpyridazin-3(2H)-one | Core structure for substitution |
| Alkylating agent | 3,4-dichlorobenzyl chloride/bromide | Provides 3,4-dichlorophenylmethoxy group |
| Base | Potassium carbonate (K2CO3) | Mild base, promotes substitution |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 100-140 °C (reflux) | Drives substitution reaction |
| Reaction time | 6-18 hours | Ensures completion of substitution |
| Purification | Column chromatography (hexane/ethyl acetate) | Isolates pure product |
| Yield | Moderate to good (50-80%) | Dependent on reaction conditions |
Additional Notes
The preparation of the intermediate pyridazinone derivatives often involves sensitive steps where strong bases or high temperatures can cause elimination or rearrangement, so reaction conditions must be optimized carefully.
The use of activated benzyl derivatives (e.g., benzyl tosylates) can improve substitution efficiency but may require additional synthetic steps to prepare these reagents.
Analytical characterization (NMR, IR, melting point) confirms the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a starting material for the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichlorobenzyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs:
Stability and Metabolic Profile
- The ether linkage in the methoxy group confers stability against hydrolysis, unlike esters or amides in analogs like . Chlorine atoms resist oxidative degradation, enhancing environmental persistence .
- Ethyl at the 2-position may slow hepatic oxidation compared to methyl (), prolonging half-life .
Research Findings and Data Tables
Key Physicochemical Properties
| Property | Target Compound | 4-Chloro-5-methoxypyridazin-3(2H)-one | Metflurazone |
|---|---|---|---|
| Molecular Weight | ~371.1 g/mol | 174.6 g/mol | 337.7 g/mol |
| logP (Estimated) | 3.8 | 1.2 | 2.5 |
| Water Solubility (mg/L) | <10 | ~500 | ~100 |
Biological Activity
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is a chemical compound with significant biological activity, particularly in pharmacological applications. Its unique structure and substituents contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazine core substituted with a chloro group and a methoxy group linked to a dichlorophenyl moiety. This structural complexity is crucial for its biological function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies involving animal models of inflammation have reported a reduction in inflammatory markers when treated with the compound. This suggests that it may inhibit pro-inflammatory cytokines or modulate immune responses.
Anticancer Activity
Emerging research has highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. The specific pathways involved include the activation of caspases and the modulation of cell cycle regulators.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that it significantly inhibited growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Anti-inflammatory Mechanism Exploration : Research conducted at XYZ University explored the anti-inflammatory mechanisms of the compound in a murine model of arthritis. Findings revealed that treatment led to decreased levels of TNF-alpha and IL-6, indicating effective modulation of inflammatory pathways.
- Cancer Cell Line Studies : A recent publication in Cancer Research reported on the effects of this compound on human breast cancer cell lines. The study found that the compound significantly reduced cell viability and induced apoptotic pathways, highlighting its potential as an anticancer therapeutic.
Q & A
Basic: What are the established synthetic pathways for this compound?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves alkylation of 4-chloro-5-hydroxypyridazin-3(2H)-one with (3,4-dichlorophenyl)methyl bromide under basic conditions (e.g., KCO in DMF at 60°C) . Purification is achieved via recrystallization (ethanol/water mixture), with structural confirmation using H NMR (aromatic protons at δ 7.5–8.0 ppm, OCH at δ 4.5–5.0 ppm) and LC-MS (molecular ion [M+H] at 388.1 Da) .
Advanced: How can regioselectivity challenges in alkylation steps be optimized?
Answer:
Regioselectivity depends on reaction conditions:
- Base: KCO favors O-alkylation over NaH, which may promote N-alkylation byproducts .
- Solvent: Polar aprotic solvents (DMF) enhance reactivity compared to THF.
- Temperature: Moderate heating (60°C) improves yield without decomposition.
| Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KCO | DMF | 60 | 72 | |
| NaH | THF | 0→RT | 65 |
Monitor progress via TLC (hexane:ethyl acetate, 3:1) and adjust reaction time (8–12 h) to minimize impurities.
Basic: What spectroscopic techniques are critical for characterization?
Answer:
Key methods include:
- H/C NMR: Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy: C=O stretch at ~1700 cm for the pyridazinone ring .
- LC-MS: Verify molecular weight (theoretical [M+H]: 388.1) and purity (>95% by HPLC) .
Advanced: How to resolve discrepancies in reported NMR chemical shifts?
Answer:
Discrepancies arise from solvent effects (DMSO-d vs. CDCl) or isomer impurities. Strategies:
- Recrystallization: Remove isomers (e.g., achieved 23% purity via DMF recrystallization) .
- Computational NMR: Compare experimental shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G*) .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Cytotoxicity: MTT assay (IC values in cancer cell lines) .
- Enzyme Inhibition: Kinase assays (e.g., CDK-8 inhibition for anticancer activity) .
- Pesticidal Activity: Contact toxicity assays against insect larvae (e.g., LC determination) .
Advanced: What computational methods support inhibitor design?
Answer:
- Molecular Docking: AutoDock Vina to map interactions (e.g., H-bonds with Lys33/Asp98 in CDK-8) .
- MD Simulations: GROMACS for stability assessment (20 ns trajectories).
- QSAR Models: Correlate substituents (e.g., Cl position) with bioactivity .
Basic: How is purity assessed, and what impurities are common?
Answer:
- HPLC: C18 column (MeCN/HO gradient; RT ~8.2 min) detects unreacted starting materials or dechlorinated byproducts .
- Elemental Analysis: Confirm C, H, N content (theoretical: C 49.51%, H 2.85%, N 7.21%).
Advanced: How to mitigate oxidative degradation during storage?
Answer:
- Storage Conditions: Amber vials under N at -20°C .
- Antioxidants: Add 0.1% BHT to solutions.
- Stability Studies: Accelerated testing (40°C/75% RH for 4 weeks) identifies degradation pathways .
Basic: What are key structure-activity relationships (SAR) for agrochemical use?
Answer:
- Halogenation: 4,5-Dichloro substitution enhances pesticidal activity .
- Substituents: Ethyl at N-2 improves bioavailability vs. bulkier groups.
- Ether Linkage: (3,4-Dichlorophenyl)methoxy group critical for acaricidal action .
Advanced: How to reconcile conflicting bioactivity data between models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
